![molecular formula NULL B1166350 Naringinase CAS No. 9068-31-9](/img/new.no-structure.jpg)
Naringinase
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描述
Naringinase is an enzyme complex that is commercially attractive due to its potential usefulness in pharmaceutical and food industries. It is particularly interesting for the biotransformation of steroids, antibiotics, and mainly for the hydrolysis of glycosides. This compound is used in the debittering of citrus juices and in the wine industry . This enzyme complex expresses activity on alpha-L-rhamnosidase and beta-D-glucosidase, making it capable of hydrolyzing many natural glycosides .
准备方法
Naringinase can be produced through various methods, including microbial fermentation. For instance, Aspergillus niger is commonly used for the production of this compound through submerged cultivation on a medium containing dried orange peel powder . The enzyme can be partially purified from culture extracts by alcohol precipitation . Industrial production often involves optimizing fermentation conditions and enzyme engineering to improve yield and activity .
化学反应分析
Naringinase undergoes hydrolytic reactions, specifically breaking down glycosides. It hydrolyzes naringin (4’,5,7’-trihydroxyflavonone-7-rhamnoglucoside) into rhamnose and prunin (trihydroxyflavonone-7-glucoside), which can further be hydrolyzed into glucose and naringenin (4’,5,7’-trihydroxyflavonone) . The enzyme expresses activity on alpha-L-rhamnosidase and beta-D-glucosidase, making it capable of hydrolyzing many natural glycosides, including naringin, rutin, quercitrin, hesperidin, diosmin, and ter-phenyl glycosides .
科学研究应用
Debittering of Citrus Juices
One of the most prominent applications of naringinase is in the debittering of citrus juices, especially grapefruit juice. The enzyme hydrolyzes naringin, the primary bitter compound in grapefruit, into less bitter compounds such as prunin and naringenin. This process not only improves the taste but also enhances the overall quality and marketability of citrus products.
- Mechanism : Naringin is broken down into rhamnose and prunin by α-L-rhamnosidase, followed by the conversion of prunin into glucose and tasteless naringenin by β-D-glucosidase .
- Efficiency : Studies have shown that immobilized this compound can retain significant activity over multiple cycles, making it economically viable for industrial applications. For instance, one study reported that immobilized this compound retained 61.81% activity after eight cycles .
Biotransformation in Pharmaceuticals
This compound is also utilized in the biotransformation of various compounds in the pharmaceutical industry. It aids in the deglycosylation of glycopeptide antibiotics and other biologically active compounds.
- Applications :
- Case Study : Research has demonstrated that this compound can effectively convert certain glycosides into their aglycone forms, which often exhibit improved biological activities compared to their glycosylated counterparts .
Food Industry Applications
Beyond juice debittering, this compound finds applications in various food processing techniques:
- Improvement of Organoleptic Properties : The enzyme enhances flavor profiles in beverages like tea and wine by hydrolyzing compounds such as hesperidin .
- Production of Functional Ingredients : this compound is used to produce L-rhamnose and other functional ingredients that can be incorporated into health foods and supplements .
Research and Development Insights
Recent advancements in microbial fermentation techniques have optimized the production of this compound. Various strains of fungi, particularly Aspergillus niger, have been identified as effective producers of this enzyme.
- Production Optimization : Factors such as carbon sources (e.g., rhamnose), nitrogen sources (e.g., yeast extract), and fermentation conditions significantly influence this compound yield .
- Immobilization Techniques : Different immobilization matrices have been explored to enhance enzyme stability and reusability. Sodium alginate has been identified as an effective support for immobilizing this compound due to its favorable characteristics .
Summary Table of this compound Applications
作用机制
Naringinase exerts its effects through the hydrolysis of glycosides. The enzyme complex has two active centers: alpha-L-rhamnosidase and beta-D-glucosidase . The alpha-L-rhamnosidase activity hydrolyzes naringin into rhamnose and prunin, while the beta-D-glucosidase activity further hydrolyzes prunin into glucose and naringenin . This stepwise degradation is essential for the enzyme’s function in various applications.
相似化合物的比较
Naringinase is unique due to its dual activity on alpha-L-rhamnosidase and beta-D-glucosidase . Similar compounds include other glycosidases such as rutin, quercitrin, hesperidin, diosmin, and ter-phenyl glycosides, which also contain terminal alpha-rhamnose and beta-glucose . this compound’s ability to hydrolyze a wide range of glycosides makes it particularly versatile and valuable in various industries.
生物活性
Naringinase is an enzyme primarily known for its ability to hydrolyze naringin, a bitter flavonoid glycoside found in grapefruit and other citrus fruits. This enzyme has significant applications in food technology, pharmaceuticals, and biotechnology due to its unique biochemical properties. The following sections detail the biological activity of this compound, including its production, enzymatic mechanisms, applications, and relevant case studies.
Enzymatic Mechanism
This compound consists of two main enzymatic activities:
- α-L-rhamnosidase : Hydrolyzes naringin into rhamnose and prunin.
- β-D-glucosidase : Further hydrolyzes prunin to yield glucose and naringenin, a non-bitter flavanone.
The overall reaction can be summarized as follows:
Production of this compound
This compound is predominantly produced by various fungal strains, with Aspergillus niger and Penicillium decumbens being the most studied. The production conditions significantly influence enzyme yield and activity.
Optimal Conditions for Production
Research indicates that the following conditions optimize this compound production:
- Carbon Source : Rhamnose is preferred over glucose for enhanced enzyme activity .
- Nitrogen Source : Yeast extract and sodium nitrate are effective nitrogen sources .
- Inducers : Citrus peel components, particularly from red grapefruit, significantly stimulate enzyme production .
Component | Optimal Concentration (g/100 mL) |
---|---|
NaNO₃ | 3.332 |
Yeast Extract | 3.427 |
KH₂PO₄ | 0.184 |
Red Grapefruit Albedo | 0.855 |
Naringin | 0.168 |
Rhamnose | 2.789 |
Biological Activity and Applications
The primary biological activity of this compound lies in its ability to debitter citrus juices by hydrolyzing naringin. This process not only improves the taste but also enhances the aroma of beverages by releasing aromatic compounds from glycosides .
Case Studies on this compound Applications
- Debittering Citrus Juices :
- Wine Flavor Enhancement :
- Pharmaceutical Applications :
Stability and Immobilization Techniques
Research has shown that this compound maintains stability up to 60 °C, making it suitable for various industrial processes . Immobilization techniques, such as using chitosan or alginate capsules, have been explored to enhance enzyme stability and reusability. For instance, chitosan-immobilized this compound exhibited similar activity levels compared to free enzyme forms while offering advantages in terms of recovery and reuse .
Comparison of Immobilization Methods
Immobilization Method | Activity Yield (%) | Stability (°C) |
---|---|---|
Chitosan | 4.44 | Up to 60 |
Alginate | Variable | Up to 60 |
属性
CAS 编号 |
9068-31-9 |
---|---|
分子式 |
NULL |
分子量 |
0 |
同义词 |
NARINGINASE; naringinase from penicillium decumbens; naringinasefrompencilliumspecies; NARINGINASE, FROM PENICILIUM SP.; alpha-L-Naringinase |
产品来源 |
United States |
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